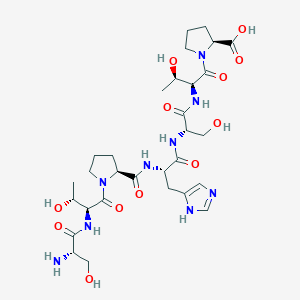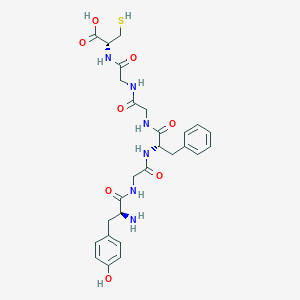
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is a complex peptide composed of the amino acids tyrosine, glycine, phenylalanine, and cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
化学反応の分析
Types of Reactions
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used for coupling reactions involving carboxyl groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide conjugates with various functional groups.
科学的研究の応用
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industry: Utilized in the development of peptide-based materials and as a component in biosensors.
作用機序
The mechanism of action of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residue plays a crucial role in redox reactions, while the other amino acids contribute to the peptide’s overall stability and functionality.
類似化合物との比較
Similar Compounds
L-Cysteine: A sulfur-containing amino acid involved in redox reactions.
L-Tyrosine: An amino acid involved in protein synthesis and precursor to neurotransmitters.
L-Phenylalanine: An essential amino acid used in protein synthesis.
Uniqueness
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple glycine residues, which provide flexibility to the peptide chain
特性
CAS番号 |
501911-51-9 |
|---|---|
分子式 |
C27H34N6O8S |
分子量 |
602.7 g/mol |
IUPAC名 |
(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H34N6O8S/c28-19(10-17-6-8-18(34)9-7-17)25(38)30-14-24(37)32-20(11-16-4-2-1-3-5-16)26(39)31-12-22(35)29-13-23(36)33-21(15-42)27(40)41/h1-9,19-21,34,42H,10-15,28H2,(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t19-,20-,21-/m0/s1 |
InChIキー |
QOHUJFHXFVZPKK-ACRUOGEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

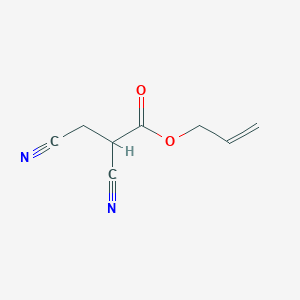
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
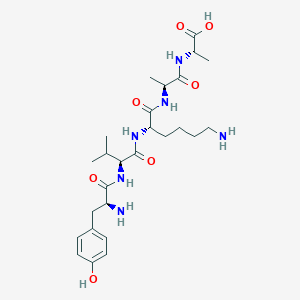
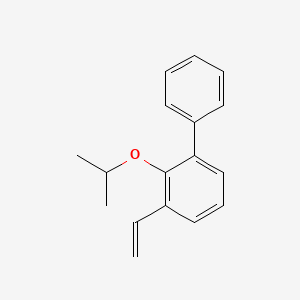
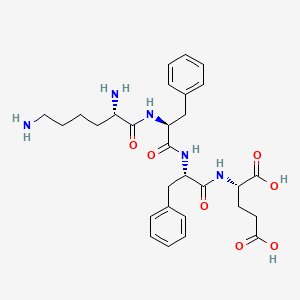
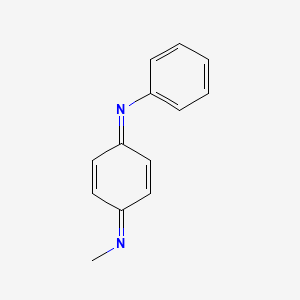
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
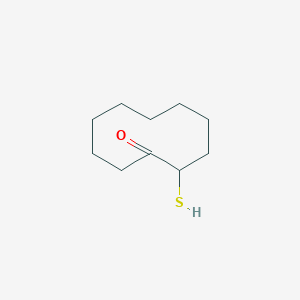
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
